molecular formula C16H15N3O2 B1298379 (3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid CAS No. 40783-87-7

(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid

Cat. No.: B1298379
CAS No.: 40783-87-7
M. Wt: 281.31 g/mol
InChI Key: GIDZNHVCAQXMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring fused with a benzyl group and an acetic acid moiety

Scientific Research Applications

(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of "(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the benzyl group and the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of (3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring with a benzyl group and an acetic acid moiety sets it apart from similar compounds, potentially offering unique reactivity and applications.

Properties

IUPAC Name

2-(3-benzyl-2-iminobenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-16-18(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)19(16)11-15(20)21/h1-9,17H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDZNHVCAQXMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354745
Record name (3-Benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40783-87-7
Record name (3-Benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.